molecular formula C11H15NO2 B8243463 Ethyl 2-(3-amino-2-methylphenyl)acetate

Ethyl 2-(3-amino-2-methylphenyl)acetate

Cat. No.: B8243463
M. Wt: 193.24 g/mol
InChI Key: HVOZUIWWSPZBMH-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-2-methylphenyl)acetate is an organic compound with the molecular formula C11H15NO2 It is an ester derivative of 3-amino-2-methylphenylacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-amino-2-methylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-methylphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 3-amino-2-methylbenzyl chloride with ethyl acetate in the presence of a base such as sodium hydroxide. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-amino-2-methylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Acyl chlorides, sulfonyl chlorides

Major Products Formed

    Oxidation: Nitro derivatives

    Reduction: Alcohol derivatives

    Substitution: Amides, sulfonamides

Scientific Research Applications

Ethyl 2-(3-amino-2-methylphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(3-amino-2-methylphenyl)acetate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the structure of the compound and its derivatives.

Comparison with Similar Compounds

Ethyl 2-(3-amino-2-methylphenyl)acetate can be compared with other similar compounds such as:

  • Ethyl 2-(3,5-dimethoxyphenyl)acetate
  • Ethyl 2-(4-aminomethylphenyl)acetate hydrochloride
  • Ethyl 2-(4-formylphenyl)acetate
  • Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. This compound is unique due to the presence of the amino group, which imparts distinct chemical properties and potential biological activities.

Properties

IUPAC Name

ethyl 2-(3-amino-2-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)7-9-5-4-6-10(12)8(9)2/h4-6H,3,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOZUIWWSPZBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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